Cas no 1006440-80-7 (2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol)
2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Chloro-3-nitro-pyrazol-1-yl)-ethanol
- STK350080
- AKOS015922087
- G45829
- 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-ol
- BBL040260
- GQB44080
- 1006440-80-7
- EN300-230197
- C5H6ClN3O3
- 2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANOL
- MFCD06804930
- AKOS000308733
- 865-616-1
- 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol
- 2-(4-chloro-3-nitropyrazol-1-yl)ethanol
- 2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol
-
- MDL: MFCD06804930
- Inchi: 1S/C5H6ClN3O3/c6-4-3-8(1-2-10)7-5(4)9(11)12/h3,10H,1-2H2
- InChI Key: FCNMUYFVTXXSSL-UHFFFAOYSA-N
- SMILES: ClC1C([N+](=O)[O-])=NN(C=1)CCO
Computed Properties
- Exact Mass: 191.0097688Da
- Monoisotopic Mass: 191.0097688Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 83.9Ų
2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C383098-25mg |
2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol |
1006440-80-7 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C383098-50mg |
2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol |
1006440-80-7 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C383098-250mg |
2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol |
1006440-80-7 | 250mg |
$ 340.00 | 2022-06-06 | ||
| abcr | AB551366-100 mg |
2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol; . |
1006440-80-7 | 100MG |
€257.30 | 2022-03-24 | ||
| abcr | AB551366-250 mg |
2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol; . |
1006440-80-7 | 250MG |
€306.40 | 2022-03-24 | ||
| abcr | AB551366-500 mg |
2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol; . |
1006440-80-7 | 500MG |
€454.70 | 2022-03-24 | ||
| abcr | AB551366-1 g |
2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol; . |
1006440-80-7 | 1g |
€540.70 | 2022-03-24 | ||
| Chemenu | CM466855-250mg |
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol |
1006440-80-7 | 95%+ | 250mg |
$246 | 2022-06-14 | |
| Chemenu | CM466855-500mg |
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol |
1006440-80-7 | 95%+ | 500mg |
$444 | 2022-06-14 | |
| Chemenu | CM466855-1g |
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol |
1006440-80-7 | 95%+ | 1g |
$592 | 2022-06-14 |
2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol Suppliers
2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol
Comprehensive Overview of 2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol (CAS No. 1006440-80-7)
2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol, with the CAS number 1006440-80-7, is a specialized chemical compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyrazole family, a class of heterocyclic aromatic organic compounds known for their diverse biological activities. The presence of both chloro and nitro substituents on the pyrazole ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for pyrazole derivatives has surged due to their applications in drug discovery and crop protection. Researchers are particularly interested in 2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol for its potential as a building block in the synthesis of bioactive molecules. Its unique structure allows for further functionalization, enabling the development of compounds with tailored properties. This aligns with the growing trend of precision chemistry, where molecules are designed to meet specific industrial or therapeutic needs.
The compound's CAS registry number 1006440-80-7 is frequently searched in scientific databases, reflecting its relevance in modern chemistry. Users often inquire about its physical and chemical properties, such as solubility, melting point, and stability under various conditions. These parameters are critical for determining its suitability in different applications, from pharmaceutical formulations to material science. Additionally, the compound's synthetic routes and purification methods are common topics of discussion among chemists.
One of the key advantages of 2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol is its versatility. It can serve as a precursor for heterocyclic compounds, which are widely used in medicinal chemistry. For instance, pyrazole-based drugs have shown promise in treating inflammatory diseases and microbial infections. This has led to increased interest in optimizing the synthesis of such intermediates to improve yield and scalability. The compound's nitro group also offers opportunities for further chemical transformations, such as reduction to amines or conversion to other functional groups.
From an SEO perspective, queries related to "buy 2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol" or "suppliers of CAS 1006440-80-7" are prevalent, indicating commercial interest in this compound. Manufacturers and suppliers often highlight its high purity and consistent quality to meet the stringent requirements of research and industrial applications. Furthermore, the compound's role in green chemistry initiatives is another hot topic, as industries seek sustainable alternatives to traditional synthetic methods.
In summary, 2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol (CAS No. 1006440-80-7) is a multifaceted compound with significant potential in various scientific fields. Its structural features and reactivity make it a valuable tool for chemists exploring new drug candidates or agrochemicals. As research continues to uncover its applications, the demand for this compound is expected to grow, solidifying its position as a key player in advanced chemical synthesis.
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